

A Comparative Guide to the Analytical Cross-Validation of (R)-Clofedanol Quantification Methods

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Compound of Interest

Compound Name: *Clofedanol, (R)-*

Cat. No.: *B061281*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct chromatographic methods validated for the quantification of Chlophedianol Hydrochloride, the racemic form of (R)-Clofedanol. While methods specific to the (R)-enantiomer are not readily available in published literature, this comparison of methods for the racemate offers valuable insights into the analytical approaches for this compound. The information presented here is intended to assist researchers and analytical scientists in selecting and implementing appropriate analytical techniques for the quality control and analysis of Clofedanol.

Comparison of Validated Analytical Methods

Two primary methods, a modern Ultra-Performance Liquid Chromatography (UPLC) method and a traditional High-Performance Liquid Chromatography (HPLC) method, have been identified and are compared below. The UPLC method provides a more comprehensive set of validation data.

Parameter	UPLC Method (Rasheed & Ahmed)	HPLC Method (Burrows & Evertts)
Chromatographic Technique	Ultra-Performance Liquid Chromatography	High-Performance Liquid Chromatography
Instrumentation	Waters Acquity UPLC system with PDA detector	Not specified in abstract
Column	Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 μ m)	Octadecylsilane column
Mobile Phase	70% Acetonitrile and 30% Methanol: Acetonitrile (65:35 v/v)	aqueous solution of 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine
Flow Rate	0.1 ml/min	Not specified in abstract
Detection Wavelength	254 nm	254 nm
Linearity Range	20-100 μ g/ml	Not specified in abstract
Correlation Coefficient (r^2)	0.999	Not specified in abstract
Limit of Detection (LOD)	2.094 μ g/ml[1]	Not specified in abstract
Limit of Quantification (LOQ)	6.3466 μ g/ml[1]	Not specified in abstract
Precision (%RSD)	0.15% (Intraday)	Not specified in abstract
Accuracy (% Recovery)	99.8% - 100.2%	Not specified in abstract

Experimental Protocols

UPLC Method for Chlophedianol Hydrochloride in Syrup Dosage Form[1]

This method was developed for the estimation of chlophedianol hydrochloride in bulk drug and syrup dosage form.

Instrumentation and Chromatographic Conditions:

- Instrument: Waters Acquity UPLC system consisting of a binary solvent manager, sample manager, and a photodiode array (PDA) detector. Empower 2 software was used for data acquisition and processing.
- Column: Hypersil BDS C18, 100 mm x 2.1 mm, 1.7 μ m particle size.
- Mobile Phase: A mixture of HPLC grade methanol and acetonitrile in a ratio of 65:35 (v/v).
- Flow Rate: 0.1 ml/min.
- Column Temperature: Ambient.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ l.
- Run Time: Not specified, but retention time was found to be 1.130 min.

Standard Solution Preparation:

A standard stock solution of chlophedianol hydrochloride (100 μ g/ml) was prepared by dissolving 10 mg of the reference standard in 100 ml of the mobile phase.

Sample Preparation (Syrup):

A quantity of syrup equivalent to 10 mg of chlophedianol hydrochloride was accurately weighed and transferred to a 100 ml volumetric flask. The volume was made up to the mark with the mobile phase to obtain a concentration of 100 μ g/ml. The solution was then filtered through a 0.45 μ m membrane filter before injection.

HPLC Method for Chlophedianol Hydrochloride in a Complex Tablet Formulation[2]

This method was developed for the determination of chlophedianol hydrochloride in a complex tablet formulation.

Instrumentation and Chromatographic Conditions:

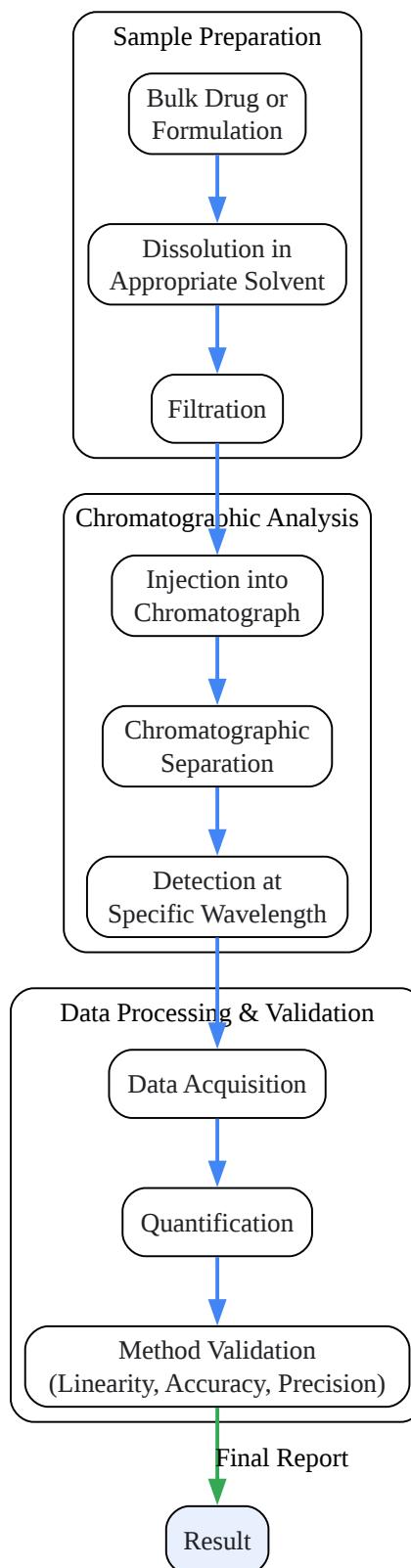
- Instrument: A standard HPLC system with a spectrophotometric detector.
- Column: An octadecylsilane (C18) column.
- Mobile Phase: A mixture of 70% acetonitrile and 30% aqueous solution containing 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine.
- Flow Rate: Not specified in the abstract.
- Detection: Spectrophotometric detector with a 254-nm filter.

Sample Preparation:

Tablets were dissolved in a water/acetonitrile (50/50) mixture. Further details on the sample preparation procedure are not provided in the abstract.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the analysis of (R)-Clofedanol using chromatographic methods.

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References

- 1. researchgate.net [researchgate.net]
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